molecular formula C13H13INO2S- B1447018 [N-(p-Toluenesulfonyl)imino]phenyliodinane CAS No. 55962-05-5

[N-(p-Toluenesulfonyl)imino]phenyliodinane

Cat. No.: B1447018
CAS No.: 55962-05-5
M. Wt: 374.22 g/mol
InChI Key: KLNQVHZJPSKICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[N-(p-Toluenesulfonyl)imino]phenyliodinane is an organoiodine compound with the molecular formula C13H12INO2S and a molecular weight of 373.21 g/mol . It is commonly used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds. The compound is known for its stability and reactivity, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N-(p-Toluenesulfonyl)imino]phenyliodinane typically involves the reaction of iodobenzene with p-toluenesulfonamide in the presence of an oxidizing agent. One common method includes the use of hypervalent iodine reagents such as iodobenzene diacetate or iodobenzene dichloride. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for cost and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[N-(p-Toluenesulfonyl)imino]phenyliodinane is involved in various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Aziridines: Formed from the aziridination of alkenes.

    Oxidized Products: Various oxidized organic compounds depending on the substrate used.

Mechanism of Action

The mechanism of action of [N-(p-Toluenesulfonyl)imino]phenyliodinane involves the transfer of the nitrogen atom to the substrate. In aziridination reactions, the compound forms a reactive intermediate that facilitates the insertion of the nitrogen atom into the carbon-carbon double bond of alkenes . The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[N-(p-Toluenesulfonyl)imino]phenyliodinane is unique due to its stability and high reactivity, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of reactions, including aziridination and oxidation, sets it apart from other similar compounds .

Biological Activity

[N-(p-Toluenesulfonyl)imino]phenyliodinane (PhINTs) is a versatile compound in organic synthesis, particularly known for its role in aziridination and nitrene transfer reactions. This article reviews the biological activity associated with PhINTs, highlighting its applications, mechanisms, and relevant case studies.

PhINTs is synthesized through the reaction of phenyliodine(III) diacetate with p-toluenesulfonamide. It serves as a nitrogen transfer reagent, facilitating the formation of aziridines and other nitrogen-containing heterocycles. The compound is notable for its stability and reactivity under mild conditions, making it suitable for various synthetic applications.

Table 1: Key Properties of PhINTs

PropertyValue
Molecular Weight297.25 g/mol
AppearanceWhite to light yellow solid
SolubilitySoluble in organic solvents like toluene and acetonitrile
StabilityStable under ambient conditions

PhINTs primarily functions as a nitrene source in various cycloaddition reactions. The nitrene generated can undergo insertion into C-H bonds or react with alkenes to form aziridines. This reactivity is crucial for developing biologically active compounds, including pharmaceuticals.

Case Studies

  • Aziridination Reactions :
    • PhINTs has been employed in the aziridination of olefins, demonstrating high selectivity and efficiency. For instance, the copper-catalyzed aziridination of styrene derivatives using PhINTs resulted in aziridines with yields exceeding 80% . These aziridines are valuable intermediates in drug synthesis.
  • Cycloaddition Reactions :
    • A study reported the scandium triflate-catalyzed [5+1] cycloaddition between vinylcyclopropanes and PhINTs, leading to the formation of complex tetrahydropyridine scaffolds . These compounds are significant due to their presence in various bioactive molecules.
  • Selenoaminations :
    • Research highlighted that PhINTs could be used in selenofunctionalization reactions, yielding selenoamines with potential biological activity . The enantioselective nature of these reactions suggests applications in developing chiral drugs.

Table 2: Summary of Biological Applications

ApplicationDescriptionYield/Selectivity
AziridinationFormation of aziridines from olefins>80% yield
CycloadditionSynthesis of tetrahydropyridine derivativesHigh regioselectivity
SelenoaminationProduction of selenoamines with biological relevanceModerate to high ee

Research Findings

Recent studies have focused on enhancing the efficiency of reactions involving PhINTs by optimizing reaction conditions and exploring new catalytic systems. For example, the use of chiral bifunctional catalysts has improved enantioselectivity in reactions involving PhINTs, showcasing its potential in asymmetric synthesis .

Future Directions

The ongoing research into the biological activity of PhINTs suggests numerous avenues for exploration:

  • Drug Development : Continued investigation into its role as a precursor for novel pharmaceuticals.
  • Mechanistic Studies : Understanding the detailed mechanisms behind its reactivity could lead to more efficient synthetic methodologies.
  • Environmental Impact : Assessing the sustainability of using PhINTs in large-scale syntheses.

Properties

IUPAC Name

4-methyl-N-phenyliodanuidylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13INO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h2-10,15H,1H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNQVHZJPSKICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[I-]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13INO2S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[N-(p-Toluenesulfonyl)imino]phenyliodinane
Reactant of Route 2
[N-(p-Toluenesulfonyl)imino]phenyliodinane
Reactant of Route 3
[N-(p-Toluenesulfonyl)imino]phenyliodinane
Reactant of Route 4
[N-(p-Toluenesulfonyl)imino]phenyliodinane
Reactant of Route 5
[N-(p-Toluenesulfonyl)imino]phenyliodinane
Reactant of Route 6
[N-(p-Toluenesulfonyl)imino]phenyliodinane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.